BN82002 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

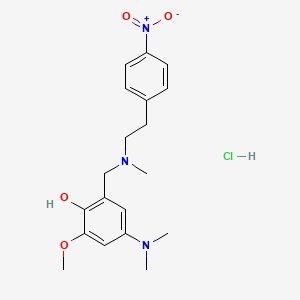

C19H26ClN3O4 |

|---|---|

Molecular Weight |

395.9 g/mol |

IUPAC Name |

4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol;hydrochloride |

InChI |

InChI=1S/C19H25N3O4.ClH/c1-20(2)17-11-15(19(23)18(12-17)26-4)13-21(3)10-9-14-5-7-16(8-6-14)22(24)25;/h5-8,11-12,23H,9-10,13H2,1-4H3;1H |

InChI Key |

FGPZRTQNJSSCAQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C(=C1)OC)O)CN(C)CCC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Synonyms |

BN 82002 BN82002 |

Origin of Product |

United States |

Foundational & Exploratory

BN82002 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BN82002 hydrochloride is a potent and selective inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases, which are key regulators of the cell cycle. By targeting CDC25, BN82002 induces cell cycle arrest and inhibits the proliferation of various human tumor cell lines. More recent evidence also points to a secondary, anti-inflammatory mechanism of action through the inhibition of the AKT2 signaling pathway. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of CDC25 Phosphatases

This compound acts as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family, which includes CDC25A, CDC25B, and CDC25C.[1][2][3][4] These phosphatases are crucial for cell cycle progression as they dephosphorylate and activate cyclin-dependent kinase (CDK) complexes at key transitions, such as the G1/S and G2/M phases.[5]

The primary mechanism of action of BN82002 involves the direct inhibition of CDC25 phosphatase activity. This leads to an increase in the inhibitory tyrosine phosphorylation of CDK1, a key downstream target.[5] The sustained phosphorylation of CDK1 prevents its activation, thereby inducing cell cycle arrest and impairing the proliferation of tumor cells.[5]

Quantitative Data: In Vitro Inhibition of CDC25 Phosphatases

The inhibitory activity of BN82002 against various CDC25 isoforms has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (µM) |

| CDC25A | 2.4[1][2][3][4] |

| CDC25B2 | 3.9[1][2][3][4] |

| CDC25B3 | 6.3[1][2][3][4] |

| CDC25C | 5.4[1][2][3][4] |

| CDC25C-cat | 4.6[1][2][3][4] |

This compound demonstrates approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase.[1][2][3][4]

Signaling Pathway Diagram

Caption: BN82002 inhibits CDC25, preventing CDK1/Cyclin B activation and G2/M transition.

Cellular Effects: Antiproliferative Activity and Cell Cycle Arrest

The inhibition of CDC25 by BN82002 translates to potent antiproliferative effects in various human tumor cell lines. The IC50 values for cell proliferation are presented below.

Quantitative Data: Inhibition of Tumor Cell Proliferation

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic Cancer | 7.2[1] |

| DU-145 | Prostate Cancer | 13.5 |

| U-87 MG | Glioblastoma | 13.9 |

| U2OS | Osteosarcoma | 11.2 |

| LNCaP | Prostate Cancer | 22.4 |

| HeLa | Cervical Cancer | 23.0 |

| HT-29 | Colon Cancer | 32.6[1] |

In synchronized HeLa cells, BN82002 has been shown to delay cell cycle progression at the G1-S transition, during the S phase, and at the G2-M transition.[5] In contrast, in U2OS cells, BN82002 primarily induces a G1 phase arrest.[5] Treatment with 50 µM BN82002, a concentration that fully inhibits cell proliferation, leads to a modest decrease in the S phase and an increase in cells in the G1 and G2 phases, suggesting cell cycle arrest at multiple stages.[1]

Experimental Workflow Diagram

Caption: Workflow for analyzing BN82002's effect on the cell cycle via flow cytometry.

Secondary Mechanism: Anti-inflammatory Action via AKT2 Inhibition

In addition to its effects on the cell cycle, BN82002 has been identified as a candidate for anti-inflammatory applications.[6] This activity is mediated through the specific targeting of AKT2, a serine/threonine-protein kinase involved in inflammatory signaling pathways.

BN82002 has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated RAW 264.7 cells and peritoneal macrophages.[6] It achieves this by down-regulating the mRNA levels of nitric oxide synthase, tumor necrosis factor-α, and cyclooxygenase-2.[6] The underlying mechanism involves the blockade of the nuclear translocation of NF-κB (p65 and p50), a key transcription factor in the inflammatory response.[6]

Crucially, BN82002 specifically targets AKT2, with no significant effect on AKT1.[6] It is proposed that BN82002 binds to Tyr-178 in AKT2, thereby interrupting its kinase activity.[6]

Signaling Pathway Diagram

Caption: BN82002 inhibits AKT2, blocking NF-κB translocation and inflammatory gene expression.

Experimental Protocols

In Vitro CDC25 Phosphatase Activity Assay

This protocol describes a general method for determining the in vitro inhibitory activity of BN82002 against recombinant CDC25 phosphatases.

-

Reagents and Materials:

-

Recombinant human CDC25A, B, and C proteins.

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT).

-

Fluorogenic phosphatase substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) or O-methylfluorescein phosphate (OMFP)).

-

96-well microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted BN82002 solutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the recombinant CDC25 enzyme to each well (except the no-enzyme control) and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate used.

-

Calculate the percentage of inhibition for each BN82002 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of BN82002 on the cell cycle distribution of a given cell line.

-

Reagents and Materials:

-

Human tumor cell line (e.g., HeLa, U2OS).

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

70% ethanol (ice-cold).

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

-

-

Procedure:

-

Seed the cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

In Vivo Human Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of BN82002 in an athymic nude mouse model.

-

Animals and Materials:

-

Athymic nude mice (4-6 weeks old).

-

Human tumor cell line (e.g., MIA PaCa-2).

-

Matrigel (optional).

-

This compound formulation for intraperitoneal (i.p.) injection.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Harvest the tumor cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 15 mg/kg) or vehicle control via i.p. injection according to a predetermined schedule (e.g., daily or every other day).

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (width)² x length / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the in vivo efficacy of BN82002.

-

Conclusion

This compound is a dual-action molecule with well-characterized inhibitory effects on both cell cycle progression and inflammatory signaling. Its primary mechanism as a potent, irreversible inhibitor of CDC25 phosphatases underscores its potential as an anticancer agent. The discovery of its secondary, anti-inflammatory role through the specific inhibition of AKT2 opens up further avenues for its therapeutic application. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with or interested in the multifaceted mechanisms of this compound.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. wp.uthscsa.edu [wp.uthscsa.edu]

- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

BN82002 Hydrochloride: A Technical Guide to its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN82002 hydrochloride is a synthetic, cell-permeable small molecule that has garnered significant interest in oncological research due to its potent anti-proliferative properties. This technical guide provides an in-depth overview of the primary molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function.

Primary Molecular Target: The CDC25 Phosphatase Family

The primary target of this compound is the Cell Division Cycle 25 (CDC25) family of dual-specificity protein phosphatases.[1][2][3][4][5][6][7] These enzymes are crucial regulators of the cell cycle, acting as gatekeepers for the transitions between different phases.[3][8] BN82002 is characterized as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family.[1][2][4][5]

The CDC25 phosphatases function by removing inhibitory phosphate groups from cyclin-dependent kinases (CDKs), thereby activating them. This activation is a prerequisite for the progression of the cell cycle. By inhibiting CDC25, BN82002 prevents the activation of CDKs, leading to cell cycle arrest and the subsequent suppression of tumor cell proliferation.[3][9]

Quantitative Data: Inhibitory Potency

The inhibitory activity of BN82002 against various CDC25 isoforms has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent effect across the CDC25 family.

| Target Isoform | IC50 (µM) |

| CDC25A | 2.4[1][2][4][5] |

| CDC25B2 | 3.9[1][2][4][5] |

| CDC25B3 | 6.3[1][2][4] |

| CDC25C | 5.4[1][2][4][5] |

| CDC25C (catalytic domain) | 4.6[1][2][4][5] |

Furthermore, BN82002 exhibits significant selectivity for the CDC25 phosphatases, showing an approximately 20-fold greater potency against this family compared to the CD45 tyrosine phosphatase.[1][2][4]

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound is centered on its ability to disrupt the normal progression of the cell cycle through the inhibition of CDC25 phosphatases. The following diagram illustrates the signaling pathway affected by BN82002.

Experimental Protocols

The characterization of this compound as a CDC25 inhibitor has been established through a series of key experiments. The following sections outline the general methodologies employed.

In Vitro CDC25 Phosphatase Inhibition Assay

Objective: To determine the direct inhibitory effect of BN82002 on the enzymatic activity of CDC25 phosphatases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CDC25A, B, and C proteins are purified. A synthetic phosphopeptide, such as 3-O-methylfluorescein phosphate (OMFP), is used as a substrate.

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer (e.g., Tris-HCl, dithiothreitol, EDTA), a fixed concentration of the CDC25 enzyme, and the OMFP substrate.

-

Inhibitor Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic dephosphorylation of the substrate.

-

Signal Detection: The dephosphorylation of OMFP results in a fluorescent product. The fluorescence intensity is measured using a microplate reader at appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of BN82002 relative to the control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation and Cycle Analysis

Objective: To assess the effect of BN82002 on the proliferation and cell cycle distribution of cancer cells.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, U2OS, MIA PaCa-2) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

Cell Proliferation Assay (e.g., MTT Assay):

-

After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

-

Viable cells with active mitochondrial reductases convert MTT into formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.

-

-

Cell Cycle Analysis (Flow Cytometry):

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA and stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI).

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The resulting data is used to generate a histogram, from which the percentage of cells in the G1, S, and G2/M phases of the cell cycle can be quantified.

-

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of BN82002 in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent the rejection of human tumor cells.

-

Tumor Cell Implantation: A suspension of human tumor cells (e.g., MIA PaCa-2) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Monitoring: The tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Drug Administration: Once the tumors reach a predetermined size, the mice are randomized into control and treatment groups. This compound, formulated in a suitable vehicle, is administered to the treatment group via a specific route (e.g., intraperitoneal injection) at a defined dose and schedule. The control group receives the vehicle alone.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. The body weight of the mice is also recorded as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth and final tumor weight between the treated and control groups.

Conclusion

This compound is a potent and selective inhibitor of the CDC25 family of phosphatases. Its mechanism of action, involving the induction of cell cycle arrest, makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation of BN82002 and other CDC25 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDC25 Phosphatase Inhibitor I, BN82002 The CDC25 Phosphatase Inhibitor I, BN82002, also referenced under CAS 396073-89-5, controls the biological activity of CDC25 Phosphatase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 396073-89-5 [sigmaaldrich.com]

- 6. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. assaygenie.com [assaygenie.com]

BN82002 Hydrochloride: A Technical Guide to its Inhibition of CDC25 Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell Division Cycle 25 (CDC25) phosphatases are a family of dual-specificity protein phosphatases that play a critical role in the regulation of the cell cycle.[1][2] By dephosphorylating and activating cyclin-dependent kinases (CDKs), they act as key gatekeepers for entry into and progression through different phases of the cell cycle.[1][3] The aberrant activity of CDC25 phosphatases is frequently observed in various human cancers, making them an attractive target for the development of novel anticancer therapeutics.[1] BN82002 hydrochloride is a potent and selective inhibitor of the CDC25 phosphatase family, demonstrating significant anti-proliferative activity in both in vitro and in vivo models.[2][4] This technical guide provides an in-depth overview of the inhibitory properties of BN82002, including its quantitative inhibitory data, detailed experimental methodologies, and the signaling pathway it targets.

Quantitative Inhibitory Data

This compound has been characterized as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family.[4][5] Its inhibitory activity has been quantified against various CDC25 isoforms and in a range of human cancer cell lines.

In Vitro CDC25 Isoform Inhibition

The half-maximal inhibitory concentration (IC50) values of BN82002 against recombinant human CDC25 isoforms are summarized in the table below. The data highlights the compound's potent activity against CDC25A, B, and C. BN82002 also demonstrates approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase.[4][5]

| CDC25 Isoform | IC50 (µM) |

| CDC25A | 2.4[4][5] |

| CDC25B2 | 3.9[4][5] |

| CDC25B3 | 6.3[5] |

| CDC25C | 5.4[4][5] |

| CDC25C (catalytic domain) | 4.6[4][5] |

In Vitro Anti-proliferative Activity

The anti-proliferative effects of BN82002 have been evaluated in various human tumor cell lines. The IC50 values for cell growth inhibition are presented below. The pancreatic cancer cell line MIA PaCa-2 was found to be the most sensitive to BN82002.

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | 7.2 |

| HT-29 | Colon | 32.6 |

Signaling Pathway

CDC25 phosphatases are crucial activators of cyclin-dependent kinases (CDKs), which are the master regulators of the cell cycle. CDKs form complexes with cyclins, and their activity is tightly controlled by phosphorylation. The Wee1 and Myt1 kinases phosphorylate CDK1 (also known as CDC2) on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), holding the CDK/cyclin complex in an inactive state.[3] CDC25 phosphatases remove these inhibitory phosphate groups, leading to the activation of the CDK/cyclin complex and subsequent cell cycle progression.[3] BN82002 exerts its effect by inhibiting CDC25, thereby preventing the activation of CDKs and causing cell cycle arrest.[1]

References

- 1. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CDC25 Phosphatase Inhibitor I, BN82002 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

chemical structure and properties of BN82002 hydrochloride

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Potent CDC25 Phosphatase Inhibitor

This technical guide provides a comprehensive overview of BN82002 hydrochloride, a potent and selective inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the cell cycle for cancer therapy.

Chemical Structure and Physicochemical Properties

This compound is the salt form of the active free base, BN82002. The free base is known to be unstable, and the hydrochloride salt is the preferred form for research and development due to its stability while retaining the same biological activity.

Chemical Name: 4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol hydrochloride[1] Synonyms: BN-82002 HCl

Below is a representation of the chemical structure of this compound.

Figure 1. Chemical Structure of this compound

A summary of the key physicochemical properties of BN82002 and its hydrochloride salt is presented in the table below.

| Property | Value (BN82002 Free Base) | Value (this compound) | Reference |

| CAS Number | 396073-89-5 | 1049740-43-3 | [2] |

| Molecular Formula | C₁₉H₂₅N₃O₄ | C₁₉H₂₆ClN₃O₄ | [2] |

| Molecular Weight | 359.42 g/mol | 395.88 g/mol | [2] |

| Appearance | Red to dark red solid | Solid | [3] |

| Solubility | DMSO: >100 mM | DMSO: 10 mg/mL, Ethanol: 10 mg/mL | [4][5] |

| Storage | Store at -20°C | Solid Powder: -20°C (12 Months), 4°C (6 Months). In Solvent: -80°C (6 Months), -20°C (1 Month) | [2][6] |

Mechanism of Action and Biological Activity

BN82002 is a potent, selective, and irreversible inhibitor of the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C)[6]. These phosphatases are crucial regulators of the cell cycle, as they dephosphorylate and activate cyclin-dependent kinases (CDKs). Overexpression of CDC25 phosphatases is observed in a wide variety of human cancers, making them an attractive target for anticancer drug development.

The inhibitory activity of this compound against various CDC25 isoforms is summarized in the following table.

| Target | IC₅₀ (µM) | Reference |

| CDC25A | 2.4 | [6] |

| CDC25B2 | 3.9 | [6] |

| CDC25B3 | 6.3 | [6] |

| CDC25C | 5.4 | [6] |

| CDC25C-cat | 4.6 | [6] |

This compound exhibits approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase[6]. The inhibition of CDC25 by BN82002 leads to the accumulation of tyrosine-phosphorylated (inactive) CDKs, resulting in cell cycle arrest and the inhibition of tumor cell proliferation[6].

The following diagram illustrates the signaling pathway affected by BN82002.

BN82002 has demonstrated anti-proliferative activity against a panel of human tumor cell lines. The IC₅₀ values for cell proliferation inhibition are presented below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 7.2 | [6] |

| DU-145 | Prostate Cancer | 13.5 | |

| U-87 MG | Glioblastoma | 13.9 | |

| LNCaP | Prostate Cancer | 22.4 | |

| HT-29 | Colon Cancer | 32.6 | [6] |

| U2OS | Osteosarcoma | 11.2 | |

| HeLa | Cervical Cancer | 23.0 |

In vivo studies have shown that BN82002 reduces the growth rate of human tumor xenografts in athymic nude mice[3].

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of BN82002 are described in the primary literature. Below are summaries of key experimental methodologies.

Chemical Synthesis

The synthesis of BN82002 and a library of related small molecules has been reported by Contour-Galcéra et al. (2004)[2]. The general synthetic scheme involves a multi-step process. For detailed procedures, including reagents, reaction conditions, and purification methods, please refer to the original publication.

CDC25 Phosphatase Activity Assay

The following is a generalized workflow for assessing the inhibitory activity of BN82002 against CDC25 phosphatases, based on the methods described by Brezak et al. (2004).

Protocol Outline:

-

Enzyme Preparation: Recombinant human CDC25A, B, and C are expressed and purified.

-

Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Reaction Mixture: The CDC25 enzyme is pre-incubated with varying concentrations of this compound in a suitable buffer.

-

Substrate Addition: The reaction is initiated by the addition of a fluorogenic phosphatase substrate, such as 3-O-methylfluorescein phosphate (OMFP).

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Detection: The fluorescence of the product is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by non-linear regression analysis.

Cell Proliferation Assay

The effect of BN82002 on the proliferation of various cancer cell lines is typically assessed using assays such as the MTT or SRB assay.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Cell Viability Staining:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The formazan crystals are then solubilized, and the absorbance is measured.

-

SRB Assay: Cells are fixed, and the total protein content is stained with sulforhodamine B (SRB). The bound dye is then solubilized, and the absorbance is measured.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the IC₅₀ value is determined.

In Vivo Xenograft Model

The anti-tumor efficacy of BN82002 in vivo is evaluated using human tumor xenograft models in immunocompromised mice.

Protocol Outline:

-

Tumor Cell Implantation: Human cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into the flank of athymic nude mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Compound Administration: Mice are treated with this compound (or vehicle control) via a suitable route of administration (e.g., intraperitoneal or oral) at a specified dose and schedule.

-

Tumor Measurement: Tumor volume is measured periodically using calipers.

-

Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

Conclusion

This compound is a valuable research tool for studying the role of CDC25 phosphatases in cell cycle regulation and cancer biology. Its potent and selective inhibitory activity, coupled with its demonstrated in vitro and in vivo efficacy, makes it a promising lead compound for the development of novel anticancer therapeutics. This technical guide provides a foundational understanding of the chemical, physical, and biological properties of this compound to support further research and development efforts in this area.

References

- 1. This compound | Cdc25 phosphatase inhibitor | Probechem Biochemicals [probechem.com]

- 2. CDC25 Phosphatase Inhibitor I, BN82002 | 396073-89-5 | WQA07389 [biosynth.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. BN-82002, CDC25 Phosphatase Inhibitor - CD BioSciences [celluars.com]

- 5. CDC25 Phosphatase Inhibitor I, BN82002 The CDC25 Phosphatase Inhibitor I, BN82002, also referenced under CAS 396073-89-5, controls the biological activity of CDC25 Phosphatase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 396073-89-5 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

BN82002 Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

BN82002 hydrochloride is a potent, selective, and irreversible inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases.[1][2] These enzymes are crucial regulators of the cell cycle, and their overexpression is implicated in various cancers, making them a key target for anti-cancer drug development.[1][3] This technical guide provides a comprehensive overview of the discovery of BN82002, its mechanism of action, a detailed (though currently unavailable) synthesis pathway, and the experimental protocols used to characterize its activity.

Discovery and Rationale

BN82002 was identified through a screening of a chemical library for inhibitors of CDC25C phosphatase activity.[4] The rationale behind targeting CDC25 phosphatases lies in their essential role in cell cycle progression. By dephosphorylating and activating cyclin-dependent kinases (CDKs), they control the transitions between different phases of the cell cycle.[1][3] Inhibiting CDC25 leads to cell cycle arrest and, consequently, an anti-proliferative effect on cancer cells.[1]

BN82002, a cell-permeable ortho-hydroxybenzylamino compound, emerged as a promising candidate from these screening efforts.[5]

Mechanism of Action and Biological Activity

BN82002 exerts its anti-tumor properties by irreversibly inhibiting the enzymatic activity of the CDC25 phosphatase family.[2][5] This inhibition leads to the hyperphosphorylation of CDK1, a key substrate of CDC25C, which in turn impairs cell cycle progression.[1] Studies have shown that BN82002 can induce cell cycle arrest at the G1/S and G2/M transitions.[1]

The inhibitory activity of BN82002 has been quantified against various CDC25 isoforms, demonstrating its potency. Furthermore, its anti-proliferative effects have been evaluated across a range of human tumor cell lines.

Data Presentation

Table 1: Inhibitory Activity of BN82002 against CDC25 Phosphatase Isoforms

| CDC25 Isoform | IC50 (µM) |

| CDC25A | 2.4 |

| CDC25B2 | 3.9 |

| CDC25B3 | 6.3 |

| CDC25C | 5.4 |

| CDC25C (catalytic domain) | 4.6 |

Data sourced from multiple references.[2][3][5]

Table 2: Anti-proliferative Activity of BN82002 in Human Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | 7.2 |

| HT-29 | Colon | 32.6 |

Data sourced from multiple references.[2][5]

Synthesis Pathway

Note: Despite extensive literature and patent searches, a detailed, step-by-step synthesis pathway for this compound is not publicly available at this time. The following represents a generalized potential pathway based on the synthesis of structurally related ortho-hydroxybenzylamino compounds. This is a hypothetical pathway and should not be considered a definitive protocol.

The synthesis of this compound would likely involve a multi-step process culminating in the formation of the final tertiary amine structure followed by conversion to its hydrochloride salt. A plausible, though unconfirmed, retrosynthetic analysis suggests the key bond disconnections would be at the benzylic amine.

A potential forward synthesis could involve:

-

Synthesis of the Key Amine Intermediate: This would likely involve the preparation of N-methyl-2-(4-nitrophenyl)ethanamine.

-

Synthesis of the Hydroxybenzyl Moiety: Preparation of a suitable 2-hydroxy-3-methoxy-5-(dimethylamino)benzaldehyde or a related electrophile.

-

Reductive Amination: The core reaction would likely be a reductive amination between the amine intermediate and the benzaldehyde derivative to form the tertiary amine.

-

Hydrochloride Salt Formation: The final free base would then be treated with hydrochloric acid to yield this compound.

Further research into proprietary company archives or future publications may be required to elucidate the exact, validated synthesis protocol.

Experimental Protocols

CDC25 Phosphatase Activity Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of BN82002 against CDC25 phosphatases.

Materials:

-

Recombinant human CDC25A, B, or C protein

-

This compound

-

3-O-methylfluorescein phosphate (OMFP) as a substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

-

96-well microplate

-

Fluorometer

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant CDC25 enzyme to each well.

-

Add the various concentrations of BN82002 to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the OMFP substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30 minutes).

-

Measure the fluorescence intensity using a fluorometer (excitation/emission wavelengths appropriate for fluorescein).

-

Calculate the percentage of inhibition for each concentration of BN82002 and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes a general method to assess the effect of BN82002 on the cell cycle distribution of cancer cells.

Materials:

-

Human tumor cell line (e.g., MIA PaCa-2)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software to model the cell cycle distribution (G1, S, and G2/M phases) based on the PI fluorescence intensity.

Visualizations

Signaling Pathway

Caption: Inhibition of CDC25 Phosphatase by BN82002 Blocks Cell Cycle Progression.

Experimental Workflow

References

- 1. prepchem.com [prepchem.com]

- 2. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CDC25-Phosphatase-Inhibitor I, BN82002 The CDC25 Phosphatase Inhibitor I, BN82002, also referenced under CAS 396073-89-5, controls the biological activity of CDC25 Phosphatase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]

BN82002 Hydrochloride: A Dual-Action Inhibitor Targeting Cell Cycle Progression and Inflammatory Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BN82002 hydrochloride is a potent, cell-permeable small molecule initially identified as an irreversible inhibitor of the Cell Division Cycle 25 (CDC25) family of phosphatases. This activity leads to cell cycle arrest and demonstrates anti-proliferative effects in various cancer cell lines. Subsequent research has unveiled a second, distinct mechanism of action involving the direct inhibition of AKT2, a key node in inflammatory signaling pathways. This dual functionality positions BN82002 as a compound of significant interest for both oncology and anti-inflammatory drug development. This document provides a comprehensive overview of the downstream signaling effects of BN82002, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.

Core Mechanism 1: Inhibition of CDC25 Phosphatases and Cell Cycle Arrest

BN82002 acts as an irreversible inhibitor of all three isoforms of CDC25 phosphatase (A, B, and C).[1] These dual-specificity phosphatases are crucial regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinase (CDK) complexes at key transition points.[1] By inhibiting CDC25, BN82002 prevents the activation of CDKs, leading to cell cycle arrest.

A primary downstream effect of CDC25 inhibition by BN82002 is the increased inhibitory tyrosine phosphorylation of CDK1.[1] This hyperphosphorylation keeps CDK1 in an inactive state, preventing mitotic entry and leading to cell cycle arrest at the G1/S, S, and G2/M phases in cell lines such as HeLa.[1] In other cell lines, like U2OS, the arrest is predominantly observed in the G1 phase.[1]

Quantitative Data: In Vitro Inhibition of CDC25 and Tumor Cell Proliferation

The inhibitory potency of BN82002 against recombinant human CDC25 isoforms and its anti-proliferative effect on various human tumor cell lines are summarized below.

| Target/Cell Line | IC50 (µM) | Description |

| CDC25 Isoforms | ||

| CDC25A | 2.4 | In vitro inhibition of recombinant human CDC25A phosphatase activity. |

| CDC25B2 | 3.9 | In vitro inhibition of recombinant human CDC25B2 phosphatase activity. |

| CDC25B3 | 6.3 | In vitro inhibition of recombinant human CDC25B3 phosphatase activity. |

| CDC25C | 5.4 | In vitro inhibition of recombinant human CDC25C phosphatase activity. |

| CDC25C (catalytic domain) | 4.6 | In vitro inhibition of the catalytic domain of recombinant human CDC25C. |

| Tumor Cell Lines | ||

| MIA PaCa-2 (Pancreatic) | 7.2 | Inhibition of cell proliferation after 96 hours of treatment. |

| HT-29 (Colon) | 32.6 | Inhibition of cell proliferation after 96 hours of treatment. |

Data compiled from multiple sources.

Signaling Pathway Diagram: CDC25 Inhibition

Caption: BN82002 inhibits CDC25, leading to CDK hyperphosphorylation and cell cycle arrest.

Core Mechanism 2: Inhibition of the AKT2/NF-κB Inflammatory Pathway

BN82002 has been identified as an anti-inflammatory agent through a mechanism distinct from its action on CDC25. It directly targets and inhibits AKT2, a serine/threonine kinase involved in the NF-κB signaling pathway.[2] This inhibition is specific to AKT2, with no significant effect on the closely related AKT1 isoform.[2]

The proposed mechanism involves BN82002 binding to Tyrosine-178 in AKT2, which disrupts its kinase activity.[2] This prevents the downstream signaling cascade that leads to the activation and nuclear translocation of the NF-κB complex (p65 and p50). By blocking NF-κB activation, BN82002 dose-dependently down-regulates the mRNA levels of pro-inflammatory mediators such as nitric oxide synthase (NOS), tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2).[2] This ultimately leads to a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in response to inflammatory stimuli like lipopolysaccharide (LPS).[2]

Quantitative Data: Anti-Inflammatory Effects

| Assay | Effect of BN82002 |

| NF-κB Reporter Assay | Significantly reduced LPS-induced luciferase activity in RAW 264.7 cells. |

| mRNA Expression | Dose-dependent downregulation of iNOS, TNF-α, and COX-2 mRNA in LPS-stimulated RAW 264.7 cells. |

| Mediator Production | Inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated RAW 264.7 cells and peritoneal macrophages. |

Data is descriptive as specific quantitative values were not available in the searched literature.

Signaling Pathway Diagram: AKT2/NF-κB Inhibition

Caption: BN82002 inhibits AKT2, preventing NF-κB activation and pro-inflammatory gene expression.

Experimental Protocols

In Vitro CDC25 Phosphatase Inhibition Assay

-

Principle: To measure the ability of BN82002 to inhibit the dephosphorylation of a substrate by recombinant human CDC25 phosphatases.

-

Reagents:

-

Recombinant human GST-CDC25A, B, or C.

-

Substrate: O-methyl fluorescein phosphate (OMFP).

-

Assay Buffer: Specific buffer composition as described in the original study (e.g., Tris-HCl, DTT, EDTA).

-

This compound dissolved in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of BN82002 in assay buffer.

-

In a 96-well plate, add the recombinant CDC25 enzyme to each well.

-

Add the BN82002 dilutions or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the OMFP substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence of the product (O-methyl fluorescein) using a fluorescence plate reader (e.g., excitation/emission wavelengths of 485/530 nm).

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

-

Cell Proliferation Assay

-

Principle: To assess the cytostatic or cytotoxic effects of BN82002 on cancer cell lines.

-

Reagents:

-

Human tumor cell lines (e.g., MIA PaCa-2, HT-29).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound.

-

Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of BN82002 in complete medium.

-

Replace the existing medium with the medium containing the BN82002 dilutions or vehicle control.

-

Incubate the cells for a prolonged period (e.g., 96 hours) at 37°C in a 5% CO2 incubator.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence/luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot for CDK1 Phosphorylation

-

Principle: To detect the phosphorylation status of CDK1 on Tyrosine 15, an indicator of its inactivation, following treatment with BN82002.

-

Reagents:

-

Cell line of interest (e.g., MIA PaCa-2).

-

This compound.

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-CDK1 (Tyr15) and anti-total-CDK1 or a loading control (e.g., anti-actin, anti-tubulin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cultured cells with BN82002 at various concentrations for a specified time (e.g., 1-24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total CDK1 or a loading control to ensure equal protein loading.

-

NF-κB Reporter Assay

-

Principle: To quantify the transcriptional activity of NF-κB in response to an inflammatory stimulus in the presence or absence of BN82002.

-

Reagents:

-

Reporter cell line (e.g., RAW 264.7) transfected with a luciferase reporter construct driven by an NF-κB response element.

-

Inflammatory stimulus (e.g., LPS).

-

This compound.

-

Luciferase assay reagent.

-

-

Procedure:

-

Plate the reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of BN82002 for a specified duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an appropriate time (e.g., 6-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescent signal using a luminometer.

-

Normalize the results to a control (e.g., untreated, stimulated cells) and express as a percentage of NF-κB activity.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro and cell-based characterization of BN82002 activity.

Conclusion

This compound presents a compelling dual-inhibition profile, targeting both the cell cycle machinery via CDC25 phosphatases and inflammatory signaling through the AKT2/NF-κB axis. The data and methodologies presented in this guide underscore its potential as a lead compound for developing novel therapeutics in oncology and inflammatory diseases. Further investigation into its in vivo efficacy, selectivity, and pharmacokinetic/pharmacodynamic properties is warranted to fully elucidate its therapeutic potential.

References

BN82002 Hydrochloride: A Potent and Irreversible Inhibitor of CDC25 Phosphatases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cell Division Cycle 25 (CDC25) phosphatases are key regulators of the cell cycle, and their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. BN82002 hydrochloride is a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family. This technical guide provides an in-depth overview of the core characteristics of BN82002, including its mechanism of action, quantitative inhibitory and cytotoxic data, detailed experimental protocols for its characterization, and its effects on cell cycle progression and in vivo tumor growth.

Introduction

The cell division cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs). The activity of CDKs is, in turn, modulated by phosphorylation and dephosphorylation events. CDC25 dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C) play a crucial role in activating CDK-cyclin complexes by removing inhibitory phosphate groups, thereby driving transitions between cell cycle phases.[1][2] Their pivotal role in cell proliferation has made them a focal point for the development of novel antiproliferative agents.[1]

BN82002 is a cell-permeable, ortho-hydroxybenzylamino compound that has emerged as a significant inhibitor of the CDC25 phosphatase family.[3][4] It has been shown to impair the proliferation of various tumor cell lines and impede tumor growth in animal models, underscoring the therapeutic potential of targeting CDC25 phosphatases.[1][3]

Mechanism of Action

BN82002 acts as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family.[3][5] By inhibiting CDC25, BN82002 prevents the dephosphorylation and subsequent activation of cyclin-dependent kinases. This leads to an increase in the inhibitory tyrosine phosphorylation of CDKs, such as CDK1, which ultimately results in a delay in cell cycle progression.[1] Studies have shown that BN82002 can arrest cells at various stages of the cell cycle, including the G1-S, S, and G2-M transitions.[1]

Quantitative Data

The inhibitory activity of BN82002 against CDC25 phosphatases and its cytotoxic effects on various human tumor cell lines have been quantified and are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of BN82002 against CDC25 Isoforms

| Target | IC50 (µM) |

| CDC25A | 2.4[5][6] |

| CDC25B2 | 3.9[5][6] |

| CDC25B3 | 6.3[5][6] |

| CDC25C | 5.4[5][6] |

| CDC25C (catalytic domain) | 4.6[5][6] |

IC50 values represent the concentration of BN82002 required to inhibit 50% of the enzyme's activity.

Table 2: In Vitro Cytotoxicity of BN82002 against Human Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | 7.2[6] |

| HT-29 | Colon | 32.6[6] |

IC50 values represent the concentration of BN82002 required to inhibit 50% of cell proliferation.

BN82002 displays approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase.[5][6]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the CDC25 signaling pathway and the mechanism of action of BN82002.

Experimental Protocols

Detailed methodologies for key experiments used to characterize BN82002 are provided below.

In Vitro CDC25 Phosphatase Activity Assay

This protocol is adapted from standard fluorimetric assays for CDC25 activity.[7]

Objective: To determine the in vitro inhibitory effect of BN82002 on the activity of recombinant CDC25 phosphatases.

Materials:

-

Recombinant human CDC25A, B, or C protein

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

-

Fluorogenic substrate: 3-O-methylfluorescein phosphate (OMFP) or fluorescein diphosphate (FDP)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

In a 96-well microplate, add the diluted BN82002 or vehicle control.

-

Add the recombinant CDC25 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the fluorogenic substrate (e.g., OMFP) to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for fluorescein) over a specific time period (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of the reaction (increase in fluorescence per unit time).

-

Determine the percentage of inhibition for each BN82002 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the BN82002 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.

Objective: To determine the cytotoxic effect of BN82002 on human tumor cell lines.

Materials:

-

Human tumor cell lines (e.g., MIA PaCa-2, HT-29)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of BN82002 or a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each BN82002 concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the BN82002 concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide staining to analyze cell cycle distribution.

Objective: To investigate the effect of BN82002 on the cell cycle progression of a cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium iodide (PI)/RNase A staining solution

-

Flow cytometer

Procedure:

-

Seed HeLa cells and treat them with a specific concentration of BN82002 (e.g., 50 µM) or a vehicle control for a designated time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells is measured by detecting the fluorescence of the PI-DNA complex.

-

The data is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Antitumor Activity in a Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of BN82002.[3]

Objective: To assess the ability of BN82002 to reduce the growth of human tumor xenografts in immunodeficient mice.

Materials:

-

Athymic nude mice

-

Human pancreatic cancer cells (e.g., MIA PaCa-2)

-

This compound

-

Vehicle solution

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of MIA PaCa-2 cells into the flank of each athymic nude mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomly assign the mice to a treatment group (BN82002) and a control group (vehicle).

-

Administer BN82002 intraperitoneally (i.p.) at a specified dose (e.g., 15 mg/kg) and schedule. The control group receives the vehicle on the same schedule.

-

Measure the tumor volume with calipers at regular intervals throughout the study.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Compare the tumor growth between the treatment and control groups to evaluate the antitumor efficacy of BN82002.

Conclusion

This compound is a valuable research tool for studying the role of CDC25 phosphatases in cell cycle regulation and as a lead compound for the development of novel anticancer therapeutics. Its potent and irreversible inhibition of CDC25, coupled with its demonstrated in vitro and in vivo activity, highlights the potential of targeting this class of enzymes in oncology. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of BN82002 and other CDC25 inhibitors.

References

- 1. broadpharm.com [broadpharm.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cdc25 - Wikipedia [en.wikipedia.org]

anti-inflammatory mechanism of BN82002 hydrochloride

An In-depth Technical Guide on the Anti-inflammatory Mechanism of BN82002 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cell-permeable, irreversible inhibitor of the CDC25 phosphatase family, initially investigated for its anti-tumor properties.[1][2][3][4] It demonstrates potent inhibition against various CDC25 isoforms, including CDC25A, B, and C, which are crucial regulators of the cell cycle.[1][2][3][4] Beyond its role in oncology, recent research has unveiled a significant anti-inflammatory function for BN82002, positioning it as a potential therapeutic candidate for inflammatory diseases.[5] This technical guide delineates the core , focusing on its molecular targets, relevant signaling pathways, and the experimental evidence supporting its mode of action.

Core Anti-inflammatory Mechanism: Targeting the AKT2/NF-κB Signaling Axis

The primary anti-inflammatory activity of this compound stems from its ability to suppress the production of key inflammatory mediators.[5] This is achieved through the targeted inhibition of the AKT2 signaling pathway, which subsequently blocks the activation of the master inflammatory transcription factor, NF-κB.[5]

Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a ligand for Toll-like receptor 4 (TLR4), a signaling cascade is initiated that typically leads to the activation of NF-κB.[5] BN82002 intervenes in this pathway by specifically targeting and interrupting the kinase activity of AKT2.[5] The specific binding site has been identified as Tyr-178 on AKT2.[5] This targeted inhibition of AKT2 prevents the downstream nuclear translocation of NF-κB subunits (p65 and p50), thereby halting the transcription of pro-inflammatory genes.[5] Notably, BN82002's inhibitory action is specific to AKT2, with no significant effect observed on AKT1.[5]

Signaling Pathway of BN82002 Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Anti-inflammatory functions of the CDC25 phosphatase inhibitor BN82002 via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BN82002 Hydrochloride In Vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN82002 hydrochloride is a potent, selective, and irreversible inhibitor of the cell division cycle 25 (CDC25) family of dual-specificity phosphatases (CDC25A, B, and C)[1][2][3][4]. These phosphatases are crucial regulators of the cell cycle, as they activate cyclin-dependent kinase (CDK) complexes that drive cell cycle progression[5][6]. By inhibiting CDC25, this compound blocks the activation of CDKs, leading to cell cycle arrest and the impairment of tumor cell proliferation[3][5][7]. This makes this compound a compound of significant interest in cancer research and drug development. The following protocol details an in vitro cell proliferation assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to evaluate the cytotoxic effects of this compound on cancer cell lines.

Principle of the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[8][9]. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals[10]. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable, metabolically active cells[9].

Data Presentation

The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell proliferation by 50%. The IC50 values can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example of IC50 Values for this compound in Various Cancer Cell Lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | 7.2[1][2] |

| HT-29 | Colon | 32.6[1][2] |

| HeLa | Cervical | Not specified |

| U2OS | Osteosarcoma | Not specified |

Note: The IC50 values presented are examples based on available literature. Actual values may vary depending on experimental conditions.

Experimental Protocols

Materials and Reagents

-

This compound (CAS No. 1049740-43-3)

-

Selected cancer cell lines (e.g., MIA PaCa-2, HT-29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization solution[11]

-

96-well flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

Caption: Experimental workflow for the in vitro cell proliferation assay of this compound.

Detailed Protocol

-

Cell Seeding:

-

Culture the chosen cancer cell lines in their appropriate complete medium until they reach approximately 80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh complete medium and perform a cell count.

-

Adjust the cell suspension to a density of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

-

After the 24-hour incubation period, carefully aspirate the medium from the wells.

-

Add 100 µL of fresh medium containing the various concentrations of this compound to the respective wells.

-

Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control (medium only).

-

Incubate the plate for an additional 48 to 72 hours.

-

-

MTT Assay:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

-

After the incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10]

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by performing a non-linear regression analysis using a sigmoidal dose-response curve.

-

Signaling Pathway

Caption: The inhibitory effect of this compound on the CDC25-mediated cell cycle progression.

Pathway Description: Cell cycle progression is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin subunits. The activity of these complexes is negatively regulated by inhibitory phosphorylation. CDC25 phosphatases are responsible for removing these inhibitory phosphate groups, thereby activating the CDK-cyclin complexes and allowing the cell to transition through the different phases of the cell cycle[5][6]. This compound exerts its anti-proliferative effect by directly inhibiting the activity of CDC25 phosphatases. This inhibition prevents the dephosphorylation and activation of CDK-cyclin complexes, leading to an accumulation of inactive, phosphorylated CDKs. As a result, the cell cycle is arrested at various checkpoints (G1/S, S, and G2/M), and cell proliferation is suppressed[5].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BN-82002, CDC25 Phosphatase Inhibitor - CD BioSciences [celluars.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Cdc25 phosphatase inhibitor | Probechem Biochemicals [probechem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchhub.com [researchhub.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BR [thermofisher.com]

Application Notes and Protocols for BN82002 Hydrochloride in Human Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN82002 hydrochloride is a potent, selective, and irreversible inhibitor of the cell division cycle 25 (CDC25) family of dual-specificity phosphatases (A, B, and C).[1][2] CDC25 phosphatases are key regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinase (CDK) complexes, which drive transitions between cell cycle phases.[2] Overexpression of CDC25 phosphatases is a common feature in a variety of human cancers, making them an attractive target for anticancer drug development. BN82002 has been shown to impair the proliferation of numerous cancer cell lines by inducing cell cycle arrest and, in some cases, apoptosis.[1][2] Its mechanism of action involves the inhibition of CDC25, leading to an increase in the inhibitory tyrosine phosphorylation of CDK1, a critical regulator of the G2/M transition.[2] Furthermore, recent studies have indicated that BN82002 may also exert its effects through the modulation of other critical signaling pathways, such as the AKT/NF-κB pathway.[3]

These application notes provide a comprehensive overview of the use of this compound in human cancer cell lines, including its biological activities, protocols for key in vitro assays, and illustrative diagrams of its mechanism of action.

Data Presentation

Table 1: In Vitro Inhibitory Activity of BN82002 against CDC25 Phosphatases

| CDC25 Isoform | IC50 (µM) |

| CDC25A | 2.4 |

| CDC25B2 | 3.9 |

| CDC25B3 | 6.3 |

| CDC25C | 5.4 |

| CDC25C (catalytic domain) | 4.6 |

Data sourced from MedChemExpress.

Table 2: Anti-proliferative Activity of BN82002 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic Cancer | 7.2 |

| HT-29 | Colon Cancer | 32.6 |

| U87MG | Glioblastoma | Not explicitly quantified, but showed dose-dependent inhibition |

| A172 | Glioblastoma | Not explicitly quantified, but showed dose-dependent inhibition |

Data sourced from MedChemExpress and a study on glioma cells.[1]

Table 3: Effect of BN82002 on Apoptosis in Glioblastoma Cell Lines

| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity (Compared to Control) |

| U87MG | BN82002 (dose-dependent) | Dose-dependent increase |

| A172 | BN82002 (dose-dependent) | Dose-dependent increase |

Data interpreted from a study on glioma cells, which reported a dose-dependent induction of apoptosis as assessed by caspase-3 and -7 activities.[1]

Mandatory Visualization

Caption: BN82002 inhibits CDC25 and AKT2, leading to cell cycle arrest and apoptosis.

Caption: Workflow for evaluating BN82002 effects on cancer cells.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines and calculate the IC50 value.

Materials:

-

Human cancer cell lines (e.g., MIA PaCa-2, HT-29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, U2OS)

-

Complete cell culture medium

-

This compound

-

PBS

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Apoptosis Assay by Annexin V-FITC and PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Human cancer cell lines (e.g., U87MG, A172)

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases as a marker of apoptosis induction.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Assay kit or similar

-

Luminometer or fluorescence plate reader

Protocol:

-

Seed cells in a white-walled 96-well plate.

-

Treat cells with this compound for the desired time.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate at room temperature for 1-2 hours, protected from light.

-